An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Boc-DL-Leu-DL-Met-OH Dipeptide
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Boc-DL-Leu-DL-Met-OH Dipeptide
Abstract
This technical guide provides a comprehensive overview of the N-terminally protected dipeptide, Boc-DL-Leu-DL-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, offers a detailed, field-proven protocol for its solution-phase synthesis, and outlines rigorous methods for its purification and characterization. The synthesis leverages the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling strategy to ensure efficient peptide bond formation while mitigating racemization. This guide emphasizes the causality behind experimental choices, providing a self-validating system for the reliable preparation and verification of this important dipeptide building block.
Introduction: The Significance of Boc-DL-Leu-DL-Met-OH
The dipeptide Boc-DL-Leu-DL-Met-OH, composed of racemic leucine and methionine residues with a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, is a valuable building block in synthetic peptide chemistry. The Boc group provides a stable yet readily cleavable protection for the amine terminus, making it a cornerstone in both solution-phase and solid-phase peptide synthesis.[1] The presence of a racemic mixture of both leucine and methionine allows for the exploration of stereochemical diversity in peptide-based drug discovery and other biochemical applications. D-amino acids, for instance, are often incorporated into synthetic peptides to enhance their stability against enzymatic degradation.
Methionine, with its thioether side chain, is susceptible to oxidation, a factor that must be considered during synthesis and handling.[2] Leucine, a hydrophobic amino acid, can influence the solubility and aggregation properties of the resulting peptides. A thorough understanding of the synthesis and characterization of this dipeptide is therefore crucial for its effective utilization in the construction of more complex peptide structures.
Chemical Structure and Properties
The chemical structure of Boc-DL-Leu-DL-Met-OH is characterized by the presence of a Boc-protected DL-leucine residue linked via a peptide bond to a DL-methionine residue with a free carboxylic acid C-terminus.
Molecular Formula: C₁₆H₃₀N₂O₅S
Molecular Weight: 362.49 g/mol
CAS Numbers of Starting Materials:
-
DL-Methionine Methyl Ester Hydrochloride: A common starting material, synthesized from DL-Methionine.[5][6]
A placeholder for a proper chemical structure diagram is used above. For an accurate depiction, please refer to chemical drawing software.
Caption: Chemical structure of Boc-DL-Leu-DL-Met-OH.
Synthesis of Boc-DL-Leu-DL-Met-OH: A Solution-Phase Approach
The synthesis of Boc-DL-Leu-DL-Met-OH is most effectively carried out in a solution-phase approach, which allows for the purification and characterization of intermediates. The following protocol is a robust and well-established method utilizing DCC and HOBt as coupling agents to facilitate the formation of the peptide bond between Boc-DL-Leucine and the methyl ester of DL-Methionine, followed by saponification to yield the final product.
Rationale for the Synthetic Strategy
The chosen synthetic route involves three key stages:
-
Esterification of DL-Methionine: The carboxyl group of DL-methionine is protected as a methyl ester to prevent its participation in the subsequent coupling reaction. This is a common strategy in peptide synthesis to ensure the formation of the desired peptide bond.[7]
-
DCC/HOBt Mediated Coupling: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of Boc-DL-Leucine, enabling nucleophilic attack by the amino group of DL-Methionine methyl ester.[8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it acts as a racemization suppressor by forming an active ester intermediate, which is less prone to epimerization.[9][10]
-
Saponification: The final step involves the hydrolysis of the methyl ester of the dipeptide to yield the free carboxylic acid of Boc-DL-Leu-DL-Met-OH. Lithium hydroxide (LiOH) is a commonly used base for this transformation, offering mild reaction conditions.[11][12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Boc-DL-Leu-DL-Met-OH.
Detailed Experimental Protocols
Protocol 1: Synthesis of DL-Methionine Methyl Ester Hydrochloride
This procedure is based on the well-established method of esterifying amino acids using thionyl chloride in methanol.[6]
-
Materials:
-
DL-Methionine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend DL-Methionine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DL-Methionine methyl ester hydrochloride as a white solid.
-
The crude product can be purified by trituration with diethyl ether, followed by filtration and drying under vacuum.
-
Protocol 2: Coupling of Boc-DL-Leucine with DL-Methionine Methyl Ester Hydrochloride
This protocol is adapted from standard solution-phase peptide coupling procedures using DCC and HOBt.
-
Materials:
-
Boc-DL-Leucine
-
DL-Methionine Methyl Ester Hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Boc-DL-Leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask.
-
In a separate flask, dissolve DL-Methionine Methyl Ester Hydrochloride (1.05 equivalents) in anhydrous DCM or THF and add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid ester solution to the Boc-DL-Leucine solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-DL-Leu-DL-Met-OMe.
-
Protocol 3: Saponification of Boc-DL-Leu-DL-Met-OMe
This protocol outlines the hydrolysis of the methyl ester to the free carboxylic acid using lithium hydroxide.[11][12]
-
Materials:
-
Crude Boc-DL-Leu-DL-Met-OMe
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the crude Boc-DL-Leu-DL-Met-OMe in a mixture of THF and water.
-
Add a solution of LiOH·H₂O (1.5-2.0 equivalents) in water to the dipeptide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Leu-DL-Met-OH.
-
Purification of Boc-DL-Leu-DL-Met-OH
The crude dipeptide is purified using silica gel column chromatography to remove any unreacted starting materials, coupling reagents, and by-products.
Purification Workflow Diagram
Caption: Workflow for the purification of Boc-DL-Leu-DL-Met-OH.
Detailed Purification Protocol
-
Materials:
-
Crude Boc-DL-Leu-DL-Met-OH
-
Silica Gel (60-120 mesh)
-
Eluent: A gradient of methanol in chloroform or ethyl acetate in hexanes.
-
-
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Boc-DL-Leu-DL-Met-OH as a solid or viscous oil.
-
Characterization of Boc-DL-Leu-DL-Met-OH
The identity, purity, and structural integrity of the synthesized dipeptide must be confirmed through a combination of analytical techniques.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Boc-DL-Leu-DL-Met-OH.
Predicted Analytical Data
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted chemical shifts for Boc-DL-Leu-DL-Met-OH based on data from similar dipeptide structures.[][14]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity |
| Boc (9H) | ~1.4 | s |
| Leu α-CH | ~4.1-4.3 | m |
| Leu β-CH₂ | ~1.5-1.7 | m |
| Leu γ-CH | ~1.6-1.8 | m |
| Leu δ-CH₃ (6H) | ~0.9 | d |
| Met α-CH | ~4.4-4.6 | m |
| Met β-CH₂ | ~1.9-2.2 | m |
| Met γ-CH₂ | ~2.5-2.7 | t |
| Met ε-CH₃ | ~2.1 | s |
| NH (Leu) | ~5.0-5.5 | d |
| NH (Met) | ~7.0-7.5 | d |
| COOH | ~10-12 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| Boc C (quaternary) | ~80 |
| Boc CH₃ | ~28 |
| Leu α-C | ~53 |
| Leu β-C | ~41 |
| Leu γ-C | ~25 |
| Leu δ-C | ~22, 23 |
| Met α-C | ~51 |
| Met β-C | ~30 |
| Met γ-C | ~31 |
| Met ε-C | ~15 |
| C=O (Boc) | ~156 |
| C=O (Leu) | ~173 |
| C=O (Met) | ~175 |
5.2.2. Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to study its fragmentation pattern.
-
Expected Molecular Ion Peak:
-
[M+H]⁺: m/z 363.19
-
[M+Na]⁺: m/z 385.17
-
[M-H]⁻: m/z 361.18
-
-
Expected Fragmentation Pattern: In positive ion mode, the Boc group is known to undergo characteristic fragmentation, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11] Key fragment ions would include:
-
[M+H - C₄H₈]⁺: m/z 307.13
-
[M+H - Boc]⁺: m/z 263.14
-
Further fragmentation would lead to characteristic b- and y-ions corresponding to the cleavage of the peptide bond.
-
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of Boc-DL-Leu-DL-Met-OH. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently prepare this versatile dipeptide for its intended applications in peptide synthesis and drug discovery. The provided analytical predictions serve as a valuable reference for the verification of the final product's identity and purity, ensuring the integrity of subsequent research endeavors.
References
- Advent Chembio.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- CymitQuimica. CAS 13139-15-6: BOC-L-leucine.
- CP Lab Safety.
- Santa Cruz Biotechnology. Boc-DL-beta-leucine | CAS 248924-39-2.
- Wuhan Golden Wing Chemical Co., Ltd. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Ghosh, A. K., et al. (2004). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of the American Society for Mass Spectrometry, 15(9), 1347-1358.
- Miyazawa, T., et al. (1996). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 44(3), 633-636.
- Reyes, L., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(52), 38459-38467.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Suresh, C. H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 648-659.
- Benchchem. Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
- Pasha, M. A., & Nageshwar, G. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(3), 241-243.
- Wolf, C., & Tumambac, G. E. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 522-531.
- American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Benchchem. Optimizing Peptide Coupling: Key Techniques.
- Wessjohann, L. A., & Schefzig, L. (2004). 2.2 Carboxy Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 135-198). Thieme.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
- Luxembourg Bio Technologies.
- Ohno, H., et al. (2011). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Green Chemistry, 13(7), 1875-1883.
- Benchchem. Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis.
- Benchchem. Technical Support Center: Purification of Peptides Synthesized with Boc-D-Valine.
- Bio-protocol. Peptide Synthesis.
- ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester...
- Google Patents.
- Benchchem. An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.
- Royal Society of Chemistry.
- Organic Syntheses. dl-METHIONINE.
- Miller, S. J., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4485-4488.
- Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083.
- ResearchGate. 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Der Pharma Chemica. Scholars Research Library.
- Aapptec Peptides. Boc-D-Amino Acids.
- Pianeta Chimica. Problem 2.
- ResearchGate. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- MedChemExpress. L-Methionine methyl ester hydrochloride.
- Master Organic Chemistry. (2019). Synthesis of Peptides.
- National Center for Biotechnology Information. A rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Mandal, A. B., et al. (1993). Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. Journal of the Chemical Society, Faraday Transactions, 89(17), 3075-3079.
- ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?
- ResearchGate. ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);...
- Gessmann, R., et al. (1996). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 39(2), 141-147.
- BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. mdpi.com [mdpi.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. reddit.com [reddit.com]
- 6. bachem.com [bachem.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
